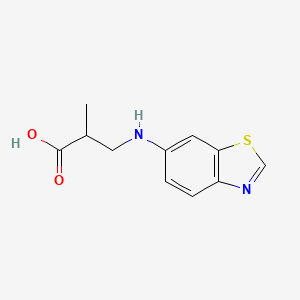
3-(benzothiazol-6-ylamino)-2-methylpropanoic acid
Overview
Description
3-(Benzothiazol-6-ylamino)-2-methyl-propionic acid is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzothiazol-6-ylamino)-2-methyl-propionic acid typically involves the reaction of 2-amino-6-methylbenzothiazole with appropriate reagents to introduce the propionic acid moiety. One common method involves the use of 2-amino-6-methylbenzothiazole as a starting material, which is then reacted with a suitable alkylating agent under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory-scale synthesis. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Benzothiazol-6-ylamino)-2-methyl-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 3-(Benzothiazol-6-ylamino)-2-methyl-propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: A precursor in the synthesis of 3-(Benzothiazol-6-ylamino)-2-methyl-propionic acid.
Benzothiazole-6-carboxylic acid: Another benzothiazole derivative with similar structural features.
Uniqueness
3-(Benzothiazol-6-ylamino)-2-methyl-propionic acid is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its combination of a benzothiazole core with a propionic acid moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H12N2O2S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-6-ylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H12N2O2S/c1-7(11(14)15)5-12-8-2-3-9-10(4-8)16-6-13-9/h2-4,6-7,12H,5H2,1H3,(H,14,15) |
InChI Key |
OVSJYYUPPHKYRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC2=C(C=C1)N=CS2)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromonaphtho[1,2-b]benzofuran](/img/structure/B8591294.png)
![6-bromo-N-methoxy-N-methylbenzo[d]isothiazole-3-carboxamide](/img/structure/B8591306.png)










